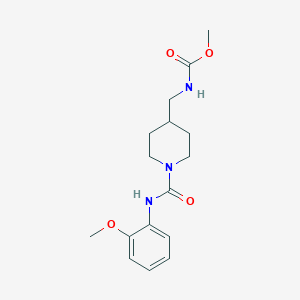

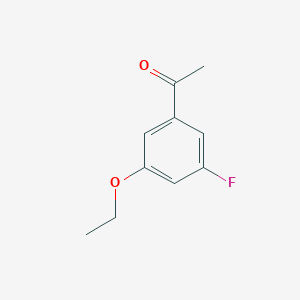

![molecular formula C7H7N5O3 B2640419 Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1778637-73-2](/img/structure/B2640419.png)

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS number 1778637-73-2 . It is a solid substance and its IUPAC name is ethyl 7-oxo-4,7-dihydrotetrazolo [1,5-a]pyrimidine-6-carboxylate .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, a study on aminoazole-based diversity-oriented synthesis of heterocycles discusses multicomponent reactions, two-component heterocyclizations, and one-pot cascade processes . Another study mentions the interaction of diester with 5-AT in refluxing ethanol in the presence of catalytic amounts of triethylamine, resulting in a cyclised product .Molecular Structure Analysis

The molecular weight of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is 209.16 . Its InChI Code is 1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11) .科学的研究の応用

Synthesis and Characterization

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is involved in various synthetic processes. For example, it has been used in the preparation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands. This synthesis involves the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994). Additionally, a new compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using this compound as a starting material. The molecular structure of this compound was characterized using various spectroscopic techniques (Suwito et al., 2018).

Reactivity and Transformation

The compound demonstrates interesting reactivity, as seen in the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This process involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various substituted derivatives, showcasing its versatility in organic synthesis (Drev et al., 2014).

DNA Interaction and Biological Activity

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is also significant in the synthesis of copper(II) complexes that have been studied for DNA interaction and biological activities. These complexes demonstrated abilities like DNA binding, topoisomerase I inhibition, and significant cytotoxic activities against various cancer cell lines (Haleel et al., 2016).

Catalyst in Heterocyclic Synthesis

Furthermore, it has been used in the synthesis of diverse heterocyclic compounds. For instance, in the presence of a novel cellulose-based Ag-loaded magnetic bionanostructure, it helped efficiently synthesize 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives, indicating its role as a catalyst in green chemistry applications (Maleki et al., 2017).

Safety and Hazards

According to the safety data sheet, Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate has several hazard statements including H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

将来の方向性

While specific future directions for Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate are not mentioned in the available literature, similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . This suggests that Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate could also be studied in these contexts.

特性

IUPAC Name |

ethyl 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSUDNVHMSAXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N=NNN2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)

![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)